Methyl 4-amino-2-fluoro-5-iodobenzoate

Catalog No.
S12798551
CAS No.
M.F
C8H7FINO2
M. Wt
295.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-2-fluoro-5-iodobenzoate

Product Name

Methyl 4-amino-2-fluoro-5-iodobenzoate

IUPAC Name

methyl 4-amino-2-fluoro-5-iodobenzoate

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3

InChI Key

CIJQZXFORFBFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)I

Methyl 4-amino-2-fluoro-5-iodobenzoate is an organic compound belonging to the class of benzoate esters. Its molecular formula is C8H7FINO2C_8H_7FINO_2, and it features a methyl ester group attached to a benzene ring that has both an amino group and halogen substituents (fluorine and iodine). This compound is characterized by its unique arrangement of functional groups, which significantly influences its chemical behavior and potential applications in various fields.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The amino group can undergo oxidation to form a nitro group or reduction to yield a primary amine.
  • Coupling Reactions: This compound can engage in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex organic molecules.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium azide or potassium cyanide.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Methyl 4-amino-2-fluoro-5-iodobenzoate has been investigated for its biological activity, particularly as a potential pharmaceutical agent. The amino group allows for hydrogen bonding with biological targets, while the halogen atoms can participate in halogen bonding, enhancing the compound's interaction with proteins and nucleic acids. Studies suggest it may have applications as a biochemical probe or in drug development due to its ability to modulate biological pathways.

The synthesis of methyl 4-amino-2-fluoro-5-iodobenzoate typically involves several steps:

  • Starting Material Preparation: Begin with 4-amino-2-fluoro-5-iodobenzoic acid.
  • Esterification Reaction: React the acid with methanol in the presence of a catalyst such as sulfuric acid under reflux conditions to produce the methyl ester.
  • Purification: The product is purified using recrystallization or chromatography to achieve high purity.

Industrial methods may follow similar routes but are optimized for larger scale production.

Methyl 4-amino-2-fluoro-5-iodobenzoate has diverse applications across various fields:

  • Organic Chemistry: Serves as a building block for synthesizing more complex organic compounds.
  • Biological Research: Used as a biochemical probe for studying molecular interactions.
  • Pharmaceutical Development: Explored for potential therapeutic properties in drug design.
  • Specialty Chemicals Production: Utilized in manufacturing specialty chemicals and materials.

Research into the interactions of methyl 4-amino-2-fluoro-5-iodobenzoate with biological systems has shown that it can influence various biochemical pathways. Its ability to form hydrogen bonds and engage in halogen bonding enhances its potential as a lead compound in drug discovery. Interaction studies often focus on its binding affinity to specific receptors or enzymes, which can provide insights into its mechanism of action.

Several compounds share structural similarities with methyl 4-amino-2-fluoro-5-iodobenzoate. Here are some notable examples:

Compound NameStructural Features
Methyl 2-amino-4-fluoro-5-iodobenzoateSimilar amino and halogen substituents but different positioning.
Methyl 5-amino-2-fluoro-4-iodobenzoateVariation in the position of amino and halogen groups.
Methyl 2-fluoro-5-iodobenzoateLacks an amino group, affecting its reactivity and biological properties.

Uniqueness

Methyl 4-amino-2-fluoro-5-iodobenzoate is unique due to the specific arrangement of its functional groups, which results in distinct chemical reactivity patterns and biological activity compared to its analogs. The combination of an amino group with halogenated aromatic systems allows for versatile applications in organic synthesis and medicinal chemistry.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.95055 g/mol

Monoisotopic Mass

294.95055 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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